molecular formula C17H17NO4S B14549542 4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate CAS No. 62262-69-5

4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate

Cat. No.: B14549542
CAS No.: 62262-69-5
M. Wt: 331.4 g/mol
InChI Key: AWGNHIJILAVPGK-UHFFFAOYSA-N
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Description

4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with carbonyl sulfide to form the corresponding carbamate. This intermediate is then reacted with 4-mercaptophenyl acetate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl acetates.

Scientific Research Applications

4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Methoxyphenyl)carbamoyl]sulfanyl}phenyl acetate
  • 4-{[(4-Methylphenyl)carbamoyl]sulfanyl}phenyl acetate
  • 4-{[(4-Chlorophenyl)carbamoyl]sulfanyl}phenyl acetate

Uniqueness

4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

CAS No.

62262-69-5

Molecular Formula

C17H17NO4S

Molecular Weight

331.4 g/mol

IUPAC Name

[4-[(4-ethoxyphenyl)carbamoylsulfanyl]phenyl] acetate

InChI

InChI=1S/C17H17NO4S/c1-3-21-14-6-4-13(5-7-14)18-17(20)23-16-10-8-15(9-11-16)22-12(2)19/h4-11H,3H2,1-2H3,(H,18,20)

InChI Key

AWGNHIJILAVPGK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)SC2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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